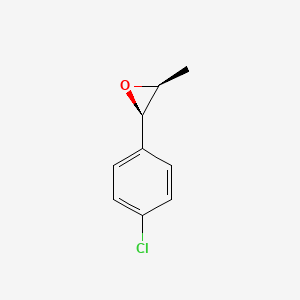
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane is a chiral epoxide compound characterized by the presence of a 4-chlorophenyl group and a methyl group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. The reactions are typically carried out in polar solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include β-substituted alcohols, diols, and various oxygenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction can be catalyzed by enzymes or chemical catalysts, resulting in the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(4-chlorophenyl)-3-methyloxirane
- (2S,3S)-2-(4-bromophenyl)-3-methyloxirane
- (2S,3S)-2-(4-chlorophenyl)-3-ethyloxirane
Uniqueness
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane is unique due to its specific chiral configuration and the presence of a 4-chlorophenyl group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9+/m0/s1 |
InChI Key |
ULTCUVAEPPZZLR-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















